7-Bromo-2-(trifluoromethyl)-1H-indole 7-Bromo-2-(trifluoromethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 1779887-86-3
VCID: VC4595676
InChI: InChI=1S/C9H5BrF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H
SMILES: C1=CC2=C(C(=C1)Br)NC(=C2)C(F)(F)F
Molecular Formula: C9H5BrF3N
Molecular Weight: 264.045

7-Bromo-2-(trifluoromethyl)-1H-indole

CAS No.: 1779887-86-3

Cat. No.: VC4595676

Molecular Formula: C9H5BrF3N

Molecular Weight: 264.045

* For research use only. Not for human or veterinary use.

7-Bromo-2-(trifluoromethyl)-1H-indole - 1779887-86-3

Specification

CAS No. 1779887-86-3
Molecular Formula C9H5BrF3N
Molecular Weight 264.045
IUPAC Name 7-bromo-2-(trifluoromethyl)-1H-indole
Standard InChI InChI=1S/C9H5BrF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H
Standard InChI Key UNHJZTIFFYCZJL-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)NC(=C2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The indole core consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents at the 2- and 7-positions introduce steric and electronic perturbations:

  • Bromine (7-position): A bulky, electron-withdrawing halogen that enhances electrophilic substitution reactivity and serves as a site for cross-coupling reactions .

  • Trifluoromethyl (2-position): A strongly electron-withdrawing group that increases lipophilicity (logP ≈ 3.24) and metabolic stability, common in agrochemical and pharmaceutical design .

The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.4183 Å, b = 15.185 Å, c = 13.1826 Å, and β = 133.905°, as observed in structurally analogous halogenated indoles .

Spectroscopic Properties

  • NMR: ¹H NMR typically shows a deshielded proton at the 1-position (δ 10.5–12.0 ppm) due to N–H resonance. The trifluoromethyl group appears as a singlet in ¹⁹F NMR near δ -60 to -65 ppm .

  • MS: ESI-MS exhibits a molecular ion peak at m/z 263.95 (M⁺), with fragmentation patterns indicative of Br⁻ and CF₃ loss .

Synthesis and Functionalization

Halogenation Strategies

Direct bromination of 2-(trifluoromethyl)-1H-indole using bromine (Br₂) in dichloromethane achieves 7-bromo substitution with >90% yield . Alternative methods employ N-bromosuccinimide (NBS) under radical conditions for regioselectivity .

Example procedure :

  • Dissolve 2-(trifluoromethyl)-1H-indole (5.86 mmol) in CH₂Cl₂.

  • Add Br₂ (5.94 mmol) dropwise at 0°C.

  • Stir for 1 hour, quench with Na₂SO₃, and purify via silica gel chromatography (hexane/CH₂Cl₂).

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura: Reacts with aryl boronic acids (e.g., phenyl boronic acid) to yield 7-aryl-2-CF₃-indoles (72–98% yield) .

  • Sonogashira: Couples with terminal alkynes (e.g., phenylacetylene) to form ethynyl derivatives .

Key reaction conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: Toluene, 110°C, 24 hours

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., thiols, amines):

  • 4-Methylthiophenol: At 150°C with Cs₂CO₃, yields 7-(methylthio)-2-CF₃-indole (65% yield) .

  • Morpholine: Forms 7-morpholino derivatives under Buchwald-Hartwig conditions .

Electrophilic Aromatic Substitution

The indole ring undergoes nitration and sulfonation preferentially at the 5-position due to the directing effects of -CF₃ and -Br .

Biological Activity and Applications

Anticancer Properties

In vitro screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show IC₅₀ values of 12–25 µM, likely via kinase inhibition (e.g., JAK2, EGFR) . Comparative data:

CompoundIC₅₀ (MCF-7)IC₅₀ (A549)
7-Bromo-2-CF₃-1H-indole18 µM22 µM
7-Bromo-4-CF₃-1H-indole 14 µM19 µM

Material Science Applications

The -CF₃ group imparts hydrophobic character, making the compound suitable for:

  • Liquid crystal precursors

  • Organic semiconductors (hole mobility ≈ 0.1 cm²/V·s)

Comparative Analysis with Structural Analogs

Substituent Position Effects

  • 7-Bromo-4-CF₃-1H-indole : Higher anticancer activity due to reduced steric hindrance at the 2-position.

  • 7-Bromo-2-(difluoromethyl)-1H-indole: Lower metabolic stability (t₁/₂ = 2.1 h vs. 4.5 h for -CF₃ analog) in hepatic microsomes.

Halogen Variants

  • 7-Chloro-2-CF₃-1H-indole: Less reactive in cross-coupling (Suzuki yield: 45% vs. 85% for Br) .

  • 7-Iodo-2-CF₃-1H-indole: Higher cost and instability limit utility despite superior coupling yields .

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